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molecular formula C7H2BrNO3 B2529039 3-Bromofuro[3,4-b]pyridine-5,7-dione CAS No. 98278-78-5

3-Bromofuro[3,4-b]pyridine-5,7-dione

Cat. No. B2529039
M. Wt: 228.001
InChI Key: FMIBWNJUQJRTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772300B2

Procedure details

A suspension of 5-bromo-pyridine-2,3-dicarboxylic acid (700 mg, 2.85 mmol) in acetic anhydride (0.88 ml, 9.39 mmol, 3.3 equiv.) was heated at 80° C. for 10 min and then refluxed for 1 h. Acetic anhydride was evaporated off in vacuo. The resulting solid was triturated with hexane to afford 3-bromo-furo[3,4-b]pyridine-5,7-dione (510 mg, 79%) as off white solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.C(OC(=O)C)(=O)C>>[Br:1][C:2]1[CH:3]=[C:4]2[C:11](=[O:12])[O:13][C:8](=[O:10])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Acetic anhydride was evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)C(OC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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